molecular formula C10H10O3 B1599613 Isosclerone CAS No. 54712-38-8

Isosclerone

Cat. No.: B1599613
CAS No.: 54712-38-8
M. Wt: 178.18 g/mol
InChI Key: ZXYYTDCENDYKBR-UHFFFAOYSA-N
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Description

Isosclerone is a natural compound found in certain fungi and plants. It belongs to the class of naphthalenone derivatives . Specifically, it is a 4,8-dihydroxy-1-tetralone (4,8-DHT) . This compound has been isolated from the epicarp of Caryospora callicarpa and has drawn attention due to its potential bioherbicidal properties .


Molecular Structure Analysis

This compound’s molecular structure consists of a naphthalene ring system with two hydroxyl groups (at positions 4 and 8). Its chemical formula is C₁₁H₈O₄ . The absolute structure of this compound has been determined as (4S)-3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone .

Scientific Research Applications

Anti-Cancer Properties

  • Breast Cancer Treatment Research : Isosclerone, isolated from the marine-derived fungus Aspergillus fumigatus, has shown significant cytotoxicity toward MCF-7 human breast cancer cells. It inhibits the expression of MMP-2 and MMP-9 proteins in a dose-dependent manner, potentially through the MAPK signaling pathway. This indicates its potential as a therapeutic compound for breast cancer treatment (Yong-Xin Li et al., 2014).

  • Induction of Apoptosis in Cancer Cells : this compound has been found to induce apoptosis in human breast cancer MCF-7 cells. It down-regulates Bcl-2 family proteins, up-regulates caspases, and activates the NF-κ-B signaling pathway. This supports its use in cancer treatment, especially for its targeted action on cancer cells (Yong-Xin Li et al., 2014).

Agricultural and Environmental Applications

  • Phytotoxicity in Agriculture : this compound has been identified as a phytotoxin produced by Neofusicoccum parvum, a pathogen affecting grapevines. It exhibits significant phytotoxic activity, highlighting its potential role in agricultural pest management (A. Evidente et al., 2010).

  • Bioherbicide Research : The enantiomer S-(+)-isosclerone, derived from 4,8-dihydroxy-1-tetralone, exhibits phytotoxic effects on various plant species. This suggests its potential use in developing bioherbicides, considering its specific effects on different organisms (Li Yang et al., 2016).

Biotechnological Applications

  • Enantioselective Synthesis : this compound has been synthesized enantioselectively through biotransformation by the endophytic fungus Paraconiothyrium variabile. This research opens avenues for the biotechnological production of this compound and related compounds (Soizic Prado et al., 2013).

  • Natural Product Synthesis :

Research on the azaphilone natural products, which include (+)-sclerotiorin and (+)-8-O-methylsclerotiorinamine, involves the use of this compound. The synthesis of these compounds through copper-mediated asymmetric dearomatization highlights this compound's relevance in the production of complex natural products (A. Germain et al., 2011).

Environmental Impact Studies

  • Study on Soil Organisms : Research on the toxicity of 1,4-naphthoquinone, which includes this compound, on non-target soil organisms is crucial in understanding its environmental impact. This study helps in assessing the ecological safety of compounds similar to this compound (S. Chelinho et al., 2017).

Properties

IUPAC Name

4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYYTDCENDYKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1O)C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Isosclerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62332-73-4, 54712-38-8
Record name Isosclerone, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062332734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOSCLERONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU5N5H7K3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-Isosclerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 - 76 °C
Record name (S)-Isosclerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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